![molecular formula C9H12N2O4 B12883410 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid](/img/structure/B12883410.png)
4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid
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Overview
Description
4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid is a compound that belongs to the class of tetramic acid derivatives. These compounds are known for their significant biological activities, including antioxidant, herbicidal, phytocytotoxic, anti-HIV, and antitumor properties . The structure of this compound includes a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid involves several steps. One common method includes the acylation of a precursor compound followed by cyclization. The reaction conditions typically involve the use of ethyl acetate and other organic solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antifungal and antibacterial properties. In medicine, it shows potential as an anti-HIV and antitumor agent. In industry, it is used in the development of new pesticides and herbicides .
Mechanism of Action
The mechanism of action of 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis. The compound’s antitumor properties are linked to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid include other tetramic acid derivatives such as phenylpyrrole-substituted tetramic acids. These compounds share similar biological activities but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities .
Biological Activity
4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where x, y, z, and w represent the specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The presence of the dioxopyrrolidine moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives display structure-dependent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The effectiveness of these compounds often correlates with their structural modifications.
Compound | Activity Type | Target Organism | MIC (µg/mL) |
---|---|---|---|
Compound 1 | Antimicrobial | S. aureus | 32 |
Compound 2 | Antimicrobial | E. faecalis | 64 |
This compound | TBD | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, a related compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value significantly lower than that of standard chemotherapy agents . The mechanism of action may involve apoptosis induction and cell cycle arrest.
Case Study:
In a study comparing various derivatives on A549 cells:
- Compound A reduced cell viability by 67.4% (p = 0.003).
- Compound B showed enhanced activity with a reduction to 24.5% viability (p < 0.0001).
This suggests that modifications to the dioxopyrrolidine structure can enhance anticancer efficacy.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. This includes inhibition of kinases or modulation of apoptotic pathways.
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-[(3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl)methylideneamino]butanoic acid |
InChI |
InChI=1S/C9H12N2O4/c12-7-5-11-9(15)6(7)4-10-3-1-2-8(13)14/h4,12H,1-3,5H2,(H,11,15)(H,13,14) |
InChI Key |
XPGRWMITFOMIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)N1)C=NCCCC(=O)O)O |
Origin of Product |
United States |
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